4-Chloroheptanenitrile
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Overview
Description
4-Chloroheptanenitrile is an organic compound with the molecular formula C7H12ClN It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (4-chloroheptane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4-chloroheptane with sodium cyanide under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, amines, and alkoxides are common nucleophiles used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products:
Substitution: Amines or alkoxy derivatives of heptanenitrile.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
4-Chloroheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-chloroheptanenitrile involves its interaction with nucleophiles and electrophiles in various chemical reactions. The cyano group (-CN) is a key functional group that participates in these reactions, often acting as an electrophile. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
5-Chlorovaleronitrile: Similar in structure but with a shorter carbon chain.
7-Chloroheptanenitrile: Another isomer with the chlorine atom at a different position.
Uniqueness: 4-Chloroheptanenitrile is unique due to its specific carbon chain length and the position of the chlorine atom, which influences its reactivity and applications in synthesis .
Properties
CAS No. |
5829-82-3 |
---|---|
Molecular Formula |
C7H12ClN |
Molecular Weight |
145.63 g/mol |
IUPAC Name |
4-chloroheptanenitrile |
InChI |
InChI=1S/C7H12ClN/c1-2-4-7(8)5-3-6-9/h7H,2-5H2,1H3 |
InChI Key |
NZFAUAUOFVWDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC#N)Cl |
Origin of Product |
United States |
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